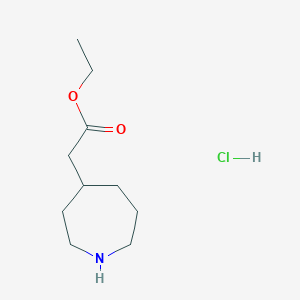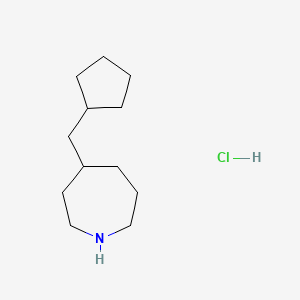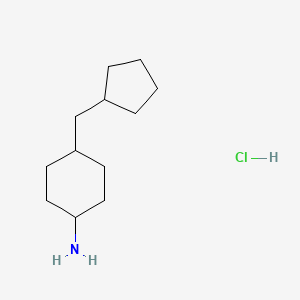![molecular formula C11H12ClN3S B1492471 2-Chloro-4-pipéridin-1-ylthieno[3,2-d]pyrimidine CAS No. 16234-17-6](/img/structure/B1492471.png)
2-Chloro-4-pipéridin-1-ylthieno[3,2-d]pyrimidine
Vue d'ensemble
Description
2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine is a chemical compound with the molecular formula C11H12ClN3S. It is a pyrimidine derivative, which is a class of compounds known to exhibit a wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The presence of the piperidinyl group and the thieno group in the 2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine molecule likely contributes to its unique chemical properties, although specific structural analyses of this compound are not provided in the available literature.Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine are not detailed in the available literature, pyrimidine derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in cobalt-catalyzed cross-coupling reactions with aryl halides .Applications De Recherche Scientifique
Développement de médicaments et recherche pharmacologique
Le composé « 2-Chloro-4-pipéridin-1-ylthieno[3,2-d]pyrimidine » peut être utilisé dans la synthèse de nouveaux agents pharmacologiques en raison de ses parties pipéridine et thiénopyrimidine. Les dérivés de la pipéridine sont connus pour leur large éventail d'activités biologiques et sont souvent explorés pour le développement de médicaments .
Inhibition des kinases
Compte tenu de la similitude structurelle avec les dérivés de la pyrimidine, ce composé pourrait servir de précurseur dans la synthèse d'inhibiteurs de kinases. La pyrimidine est une structure centrale dans de nombreux inhibiteurs de kinases, qui sont cruciaux dans les thérapies anticancéreuses ciblées .
Agents anti-inflammatoires
Les échafaudages thiénopyrimidiniques ont montré un potentiel dans le développement de médicaments anti-inflammatoires. Les substitutions chloro et pipéridinyl sur le noyau thiénopyrimidine pourraient améliorer les propriétés anti-inflammatoires des composés résultants .
Développement de biosenseurs
Des composés avec des structures pyrimidiniques ont été utilisés dans la création de colorants fluorescents pour les biosenseurs. La structure spécifique de « this compound » pourrait être explorée pour développer de nouveaux biosenseurs avec une sensibilité et une spécificité améliorées .
Mécanisme D'action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets . These targets often play crucial roles in cellular processes, including signal transduction, cell proliferation, and apoptosis .
Mode of Action
Thieno[3,2-d]pyrimidines are known to interact with their targets through various mechanisms, often leading to changes in cellular processes . For instance, some thieno[3,2-d]pyrimidines have been found to inhibit enzymes, block receptors, or interfere with the function of proteins .
Biochemical Pathways
Thieno[3,2-d]pyrimidines are known to influence a variety of biochemical pathways, often resulting in downstream effects such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Pharmacokinetics
The lipophilicity of similar compounds often allows them to diffuse easily into cells . This property can significantly impact the bioavailability of the compound.
Result of Action
Thieno[3,2-d]pyrimidines are known to exert a variety of effects at the molecular and cellular levels, often leading to changes in cell proliferation, apoptosis, or immune responses .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Analyse Biochimique
Cellular Effects
The effects of 2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Additionally, it can cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.
Molecular Mechanism
At the molecular level, 2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound has been found to exert therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects have been observed, including damage to vital organs and disruption of normal physiological processes . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, it has been shown to inhibit certain metabolic enzymes, thereby altering the levels of specific metabolites and affecting overall metabolic homeostasis .
Subcellular Localization
The subcellular localization of 2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
Propriétés
IUPAC Name |
2-chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c12-11-13-8-4-7-16-9(8)10(14-11)15-5-2-1-3-6-15/h4,7H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGYYZXXPLSJCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2SC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![22,22-Dichloro-4,5,9,10,14,15,19,20-octaethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),4,8,10,14,18-hexaene](/img/structure/B1492393.png)

![Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dihydrochloride](/img/structure/B1492397.png)

![5,6-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1492400.png)

![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine Dihydrochloride](/img/structure/B1492403.png)


![2-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1492409.png)
![N-[(1R,2R)-2-fluorocyclopentyl]oxolan-3-amine](/img/structure/B1492410.png)
